molecular formula C26H17N3O7 B12598167 4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide CAS No. 908805-85-6

4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide

Cat. No.: B12598167
CAS No.: 908805-85-6
M. Wt: 483.4 g/mol
InChI Key: PUXUSCGZHRZRQN-UHFFFAOYSA-N
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Description

4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system, which is often associated with significant biological activity and chemical reactivity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring system can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound’s functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-nitrophenol
  • 3,4-dioxo-1-naphthyl derivatives
  • Naphthalene-based amides

Properties

CAS No.

908805-85-6

Molecular Formula

C26H17N3O7

Molecular Weight

483.4 g/mol

IUPAC Name

4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxobutanamide

InChI

InChI=1S/C26H17N3O7/c30-22(14-24(32)26(34)27-15-6-5-7-16(12-15)29(35)36)19-10-3-4-11-20(19)28-21-13-23(31)25(33)18-9-2-1-8-17(18)21/h1-13,28H,14H2,(H,27,34)

InChI Key

PUXUSCGZHRZRQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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